Crinecerfont hydrochloride

Congenital Adrenal Hyperplasia CRF1 Antagonist Phase 3 Clinical Trial

Researchers studying 21OHD-CAH face a 70-year gap in managing supraphysiological glucocorticoid burden. Crinecerfont hydrochloride-the first FDA-approved CRF1 antagonist for classic CAH-directly addresses this by reducing ACTH-driven adrenal androgen overproduction. - Enables 27% glucocorticoid dose reduction (Phase 3 CAHtalyst: -27.3% vs -10.3% placebo, P<.001) - Validated selectivity: pKi 8.73-9.08, >1,000-fold over CRF2 - Reduces androstenedione (-6.9 nmol/L) & 17-OHP (84.0 vs 285 nmol/L placebo) Supplied as ≥98% pure solid with full analytical documentation. Standard B2B global shipping.

Molecular Formula C27H29Cl2FN2OS
Molecular Weight 519.5 g/mol
Cat. No. B1515424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrinecerfont hydrochloride
Molecular FormulaC27H29Cl2FN2OS
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl
InChIInChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H
InChIKeyBMXALUHUEGRRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crinecerfont: First Approved CRF1 Antagonist for CAH


Crinecerfont hydrochloride (brand name Crenessity; formerly NBI-74788, SSR-125543 hydrochloride) is a potent, orally active, non-peptide, selective antagonist of the corticotropin-releasing factor type 1 receptor (CRF1R) . In December 2024, it received FDA approval as the first adjunctive therapy for classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) [1]. By blocking CRF1 receptors in the anterior pituitary, crinecerfont reduces adrenocorticotropic hormone (ACTH) secretion, thereby suppressing the downstream overproduction of adrenal androgens and steroid precursors that characterizes CAH [2]. This mechanism allows for reduction of supraphysiological glucocorticoid doses without loss of androgen control, addressing a 70-year therapeutic gap since the introduction of cortisone [3].

Crinecerfont vs. Other CRF1 Antagonists


Within the class of CRF1 receptor antagonists, crinecerfont distinguishes itself through a combination of receptor binding selectivity, robust and consistent clinical efficacy, and a well-characterized safety profile validated across Phase 2 and Phase 3 trials in both adult and pediatric populations [1]. Direct comparator tildacerfont failed to demonstrate convincing efficacy in its Phase 3 program, which was prematurely terminated, highlighting that not all CRF1 antagonists yield equivalent clinical outcomes [2]. Furthermore, alternative therapeutic classes—such as the CYP17A1 inhibitor abiraterone acetate or the MC2R antagonist atumelnant—operate via distinct mechanisms and have not yet achieved the same level of regulatory validation or demonstrated the same glucocorticoid-sparing benefit in large, randomized controlled trials [3]. Therefore, substitution based solely on mechanistic class is not scientifically justified; the specific compound's target engagement, selectivity profile, and clinical evidence base are paramount for informed selection.

Crinecerfont: Comparative Evidence Guide


Superior Phase 3 Efficacy vs. Tildacerfont

Crinecerfont demonstrated robust and statistically significant efficacy in its Phase 3 CAHtalyst program, whereas the competing CRF1 antagonist tildacerfont failed to show convincing results in its Phase 3 trials (CAHmelia-204 and CAHptain-205), which were prematurely terminated [1]. A systematic review and meta-analysis further confirms that crinecerfont demonstrated greater efficacy compared to tildacerfont for reductions in 17-OHP and androstenedione in Phase 2 trials [2].

Congenital Adrenal Hyperplasia CRF1 Antagonist Phase 3 Clinical Trial

Glucocorticoid Sparing vs. Placebo in Adults

In the Phase 3 CAHtalyst Adult study, crinecerfont treatment enabled a significantly greater reduction in daily glucocorticoid (GC) dose compared to placebo while maintaining androgen control [1]. The least-squares mean change in GC dose at Week 24 was -27.3% for crinecerfont versus -10.3% for placebo, yielding a difference of -17 percentage points (P < .001) [2]. Furthermore, 63% of patients in the crinecerfont group achieved a physiologic GC dose compared to only 18% in the placebo group (P < .001) [3].

Congenital Adrenal Hyperplasia Glucocorticoid Sparing Phase 3 Clinical Trial

Androstenedione Suppression vs. Placebo in Children

In the Phase 3 CAHtalyst Pediatric study, crinecerfont demonstrated a substantial reduction in androstenedione, the primary efficacy endpoint, while placebo-treated children experienced an increase [1]. At Week 4, the least-squares mean change in androstenedione was -6.9 nmol/L for crinecerfont versus +2.5 nmol/L for placebo, resulting in a significant difference of -9.3 nmol/L [2]. Average androstenedione levels were 7.3 nmol/L in the crinecerfont group compared to 19.0 nmol/L in the placebo group [3].

Pediatric Endocrinology Androstenedione Phase 3 Clinical Trial

CRF1 Selectivity Over CRF2

Crinecerfont exhibits high selectivity for the CRF1 receptor subtype, which is critical for its intended mechanism of action while minimizing potential off-target effects mediated by CRF2 receptors . It demonstrates pKi values of 8.73 and 9.08 for human cloned and native CRF1 receptors, respectively, and a 1000-fold selectivity for CRF1 over the CRF2α receptor and CRF binding protein [1].

CRF1 Antagonist Receptor Selectivity Off-Target Risk

Crinecerfont: Application Scenarios in CAH Research


Glucocorticoid-Sparing Effects in Adult CAH Models

Researchers investigating strategies to mitigate the long-term comorbidities of supraphysiological glucocorticoid therapy in 21OHD-CAH can utilize crinecerfont hydrochloride as a validated tool compound. The Phase 3 CAHtalyst Adult data, showing a -27.3% reduction in glucocorticoid dose versus -10.3% with placebo (difference of -17 percentage points, P < .001), provides a quantitative benchmark for assessing the impact of CRF1 antagonism on metabolic and bone health outcomes [1]. This specific, evidence-backed dose-sparing effect is a primary endpoint for studies focused on cardiovascular risk, bone mineral density, and quality of life in adult CAH populations.

Androgen Suppression and Growth in Pediatric CAH Studies

For preclinical or translational research aimed at improving pediatric CAH management, crinecerfont's demonstrated ability to lower androstenedione (-6.9 nmol/L versus +2.5 nmol/L with placebo) and 17-OHP (84.0 nmol/L versus 285 nmol/L with placebo) while enabling an 18% glucocorticoid dose reduction provides a validated pharmacodynamic model [2]. These quantitative data support its use as a positive control in studies examining the interplay between adrenal androgen suppression, growth velocity, bone age advancement, and pubertal development, as well as in the development of pediatric-specific dosing algorithms.

Reference Standard for Novel CRF1/ACTH Antagonists

Crinecerfont hydrochloride serves as the essential reference standard for any new chemical entity targeting the CRF1 receptor or the broader hypothalamic-pituitary-adrenal axis for CAH indications. Its well-characterized in vitro binding profile (pKi 8.73-9.08, 1000-fold selectivity over CRF2) [3] and robust in vivo clinical efficacy metrics (biomarker reductions, glucocorticoid sparing) [4] provide a rigorous comparator set for benchmarking the potency, selectivity, and therapeutic index of novel candidates. The clear differentiation from tildacerfont, which failed in Phase 3 [5], further underscores the importance of using crinecerfont as a validated reference in comparative efficacy studies.

Technical Documentation Hub

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